N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a chlorophenyl group, a methylsulfanyl group, and a tetrazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Coupling with Chlorophenyl Acetamide: The final step involves coupling the tetrazole derivative with 2-chlorophenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(2-methylsulfanylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS2/c1-24-14-9-5-4-8-13(14)22-16(19-20-21-22)25-10-15(23)18-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQQLCBQHDSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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